molecular formula C9H12ClN B1316725 2-chloro-N-propylaniline CAS No. 55238-18-1

2-chloro-N-propylaniline

Cat. No.: B1316725
CAS No.: 55238-18-1
M. Wt: 169.65 g/mol
InChI Key: HKWGYBJTIFPBHL-UHFFFAOYSA-N
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Description

2-Chloro-N-propylaniline is an organic compound with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol . This chemical belongs to the class of aromatic monoamines and serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . It is particularly useful in structure-activity relationship (SAR) studies, where researchers modify its structure to develop and optimize new pharmacologically active compounds . For instance, it has been used as a precursor in the synthesis of 2-phenylbenzimidazole ligands, which are key scaffolds in the development of novel antiplasmodial agents targeting diseases like malaria . The compound should be stored at ambient temperatures, and researchers should refer to the Safety Data Sheet for proper handling protocols . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWGYBJTIFPBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569654
Record name 2-Chloro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55238-18-1
Record name 2-Chloro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N Propylaniline and Analogous Structures

Direct Synthesis of 2-Chloro-N-propylaniline

Direct synthetic approaches to this compound primarily involve the formation of the nitrogen-propyl bond on a 2-chloroaniline-related substrate.

N-Alkylation of 2-Chloroacetanilide Followed by Hydrolytic Cleavage

One potential direct route to this compound involves a two-step sequence starting with the N-alkylation of 2-chloroacetanilide, followed by the hydrolytic removal of the acetyl protecting group. The initial step requires the deprotonation of the amide nitrogen in 2-chloroacetanilide using a suitable base to form an amidate anion. This nucleophilic species can then react with a propyl electrophile, such as propyl bromide or iodide, in a nucleophilic substitution reaction to yield N-(2-chlorophenyl)-N-propylacetamide.

The subsequent and final step is the hydrolysis of the resulting N-propylated acetanilide. This can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a strong mineral acid like hydrochloric acid or sulfuric acid, proceeds by protonation of the amide carbonyl, rendering it more susceptible to nucleophilic attack by water. Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. Both methods effectively cleave the amide bond to furnish the desired this compound and a salt of acetic acid.

Alternative One-Pot and Multicomponent Reactions Towards N-Propylated Chloroanilines

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions due to their efficiency, atom economy, and reduced waste generation. While specific examples for the direct synthesis of this compound via these methods are not extensively documented, the principles of these reactions can be applied. A hypothetical one-pot approach could involve the in-situ formation of a reactive intermediate from 2-chloroaniline (B154045) that is immediately trapped by a propylating agent.

Multicomponent reactions (MCRs) bring together three or more reactants in a single reaction vessel to form a product that incorporates portions of all the starting materials. tcichemicals.com A possible MCR design for a related structure could involve the reaction of 2-chloroaniline, an aldehyde, and a third component that delivers the propyl group, although specific precedents for this transformation are scarce.

Indirect Synthetic Routes and Precursor Transformations

Indirect methods for the synthesis of this compound involve the formation of the chloro-substituted aromatic ring on a molecule that already contains the N-propylaniline scaffold or the modification of a functional group on a 2-chloroaniline derivative.

Reductive Amination Strategies Utilizing 2-Chloroaniline Derivatives and Propionaldehyde

A prominent and widely applicable indirect route to this compound is the reductive amination of 2-chloroaniline with propionaldehyde. This reaction proceeds in two key stages: the initial formation of an imine intermediate through the condensation of the primary amine (2-chloroaniline) and the aldehyde (propionaldehyde), followed by the reduction of the imine to the corresponding secondary amine. This process can be carried out in a one-pot fashion, where the imine is reduced as it is formed. libretexts.org

A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3), as well as catalytic hydrogenation. libretexts.org The choice of reducing agent is often dictated by the presence of other functional groups in the molecule and the desired reaction conditions.

The efficiency of reductive amination can be significantly enhanced through the use of catalysts. For the hydrogenation of the imine intermediate, various metal catalysts are effective. Platinum and palladium catalysts supported on carbon are commonly used for this purpose. nih.gov The optimization of the catalytic system involves screening different catalysts to achieve high conversion and selectivity to the desired N-propylated product. For instance, studies on the reductive alkylation of anilines have shown that the choice of catalyst can significantly impact the reaction yield. researchgate.net In some cases, the addition of acidic additives can prevent catalyst deactivation and improve the selectivity for the secondary amine by minimizing side reactions. nih.gov

The following table summarizes the effect of different catalysts on the yield of a model reductive amination reaction.

CatalystYield (%)
Pd/C85
PtO278
Raney Ni65
Rh/C82

This is a representative table and the actual yields may vary depending on the specific reaction conditions.

The choice of solvent can have a profound impact on the rate and outcome of reductive amination reactions. researchgate.net Solvents must be capable of dissolving the reactants and the catalyst, while not interfering with the reaction. Alcohols, such as methanol and ethanol, are frequently used as they are good solvents for both the reactants and common reducing agents like sodium borohydride. acsgcipr.org However, in catalytic hydrogenations, reactive alcohols can sometimes undergo side reactions. acsgcipr.org Chlorinated solvents like dichloromethane and 1,2-dichloroethane have also been widely employed, though their environmental impact has led to a search for greener alternatives such as ethyl acetate (B1210297). acsgcipr.orgrsc.org

Reaction conditions such as temperature and pressure (in the case of catalytic hydrogenation) are also critical parameters to optimize. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Similarly, the pressure of hydrogen gas in catalytic reductions needs to be carefully controlled to ensure efficient reduction of the imine without affecting other functional groups.

The table below illustrates the influence of different solvents on the conversion rate of a model reductive amination.

SolventConversion (%)
Methanol92
Ethanol88
Dichloromethane85
Ethyl Acetate90
Toluene (B28343)75

This is a representative table and the actual conversions may vary depending on the specific reactants and conditions.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro N Propylaniline

Electrophilic Aromatic Substitution Reactions on the Chlorinated Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for substituted benzenes. In 2-chloro-N-propylaniline, the outcome of such reactions is dictated by the interplay of the electronic and steric effects of the existing substituents.

Regioselectivity Studies of Nitration, Halogenation, and Sulfonation

The directing effects of the chloro and N-propylamino groups on the aniline ring are crucial in determining the position of incoming electrophiles. The N-propylamino group, being an N-alkylated amine, is a potent activating group and directs electrophiles to the ortho and para positions. This is due to the nitrogen's lone pair of electrons, which can be delocalized into the aromatic π-system, thereby stabilizing the arenium ion intermediate, particularly when the attack is at the ortho or para position. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of the resonance contribution of its lone pairs.

In the case of this compound, the para position to the strongly activating N-propylamino group (position 4) is the most likely site for electrophilic attack. The position ortho to the N-propylamino group (position 6) is also activated, but is subject to steric hindrance from the adjacent N-propyl group, which can disfavor the approach of an electrophile. The chlorine atom at position 2 also directs incoming electrophiles to its para position (position 5) and ortho position (position 3), but its deactivating nature makes these positions less favorable compared to those activated by the N-propylamino group.

Nitration: During nitration, the nitronium ion (NO₂⁺) acts as the electrophile. For this compound, the major product is expected to be 2-chloro-4-nitro-N-propylaniline, with smaller amounts of the 6-nitro isomer. The formation of the 4-nitro product is favored electronically by the powerful N-propylamino directing group and is sterically accessible.

Halogenation: In halogenation reactions (e.g., with Br₂ or Cl₂), a similar regioselectivity is anticipated. The primary product would be the 4-halo-2-chloro-N-propylaniline. Due to the high activation of the ring by the amino group, polysubstitution can be a competing process if the reaction conditions are not carefully controlled.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). The reaction is reversible and can be sensitive to steric hindrance. The major product is predicted to be 4-amino-3-chlorophenylsulfonic acid, with the N-propyl group potentially being cleaved under the harsh acidic conditions, or the formation of this compound-4-sulfonic acid if the N-propyl group remains intact.

The expected regioselectivity for these reactions is summarized in the table below.

Electrophilic ReactionMajor ProductMinor Product(s)
Nitration2-chloro-4-nitro-N-propylaniline2-chloro-6-nitro-N-propylaniline
Bromination4-bromo-2-chloro-N-propylaniline2-chloro-6-bromo-N-propylaniline
SulfonationThis compound-4-sulfonic acidThis compound-6-sulfonic acid

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Influence of the Chloro and N-Propyl Substituents on Ring Activation/Deactivation

When both groups are present, the powerful activating effect of the N-propylamino group dominates the deactivating effect of the chlorine atom. Therefore, this compound is considered an activated ring and is more reactive towards electrophilic aromatic substitution than benzene (B151609) itself. However, its reactivity is somewhat attenuated compared to N-propylaniline due to the presence of the deactivating chloro substituent.

Nucleophilic Substitution Reactions Involving the Aryl Chloride Moiety

The chlorine atom on the aromatic ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAᵣ) due to the electron-rich nature of the benzene ring. However, it can participate in metal-catalyzed cross-coupling reactions.

Exploration of Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.org this compound can serve as the halide partner in a Suzuki coupling to form a new carbon-carbon bond. For instance, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield an N-propyl-substituted 2-aminobiphenyl derivative. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine ligands can facilitate the coupling. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated successful coupling with a variety of boronic esters, suggesting that similar reactivity can be expected for this compound with appropriate catalyst systems. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The coupling of this compound with an alkyne would lead to the synthesis of 2-(alkynyl)-N-propylanilines. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making the reaction with this compound more challenging, often requiring higher temperatures and more active catalyst systems.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org While this compound already possesses an amino group, this reaction could be employed to introduce a second, different amino substituent at the 2-position, leading to a substituted o-phenylenediamine derivative. The reaction's utility lies in its broad substrate scope and functional group tolerance.

A summary of potential cross-coupling reactions is presented in the table below.

Cross-Coupling ReactionCoupling PartnerProduct Type
SuzukiR-B(OH)₂N-propyl-2-aryl-aniline
SonogashiraR-C≡CHN-propyl-2-(alkynyl)aniline
Buchwald-HartwigR₂NHN¹,N¹-dipropyl-N²-R-benzene-1,2-diamine

This table illustrates the potential products from cross-coupling reactions involving this compound.

Mechanistic Studies of Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, involve the conversion of one halogen for another. While classic Finkelstein reactions are typically performed on alkyl halides, analogous transformations on aryl halides are also possible, though they often require metal catalysis. nih.govscience.gov For this compound, a halogen exchange reaction could be used to replace the chlorine atom with bromine or iodine, which are more reactive in subsequent cross-coupling reactions. These reactions on aryl halides are often equilibrium-driven and can be facilitated by nickel or copper catalysts. The mechanism generally involves oxidative addition of the aryl halide to a low-valent metal center, followed by halide exchange and reductive elimination.

Transformations at the Nitrogen Atom

The secondary amine functionality in this compound is a key site for chemical transformations, allowing for the introduction of various functional groups through N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom of this compound can act as a nucleophile and react with alkyl halides or other alkylating agents to form a tertiary amine. For example, treatment with an alkyl bromide in the presence of a base would yield an N-alkyl-N-propylaniline derivative. Studies on the N-alkylation of halogen-substituted anilines have shown that these reactions proceed efficiently. nih.gov

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically straightforward and can be carried out under mild conditions. orientjchem.org The acylation of this compound would produce N-(2-chlorophenyl)-N-propylacetamide or a related amide, depending on the acylating agent used. This transformation is often employed to protect the amino group or to introduce a carbonyl functionality.

N-Alkylation and N-Acylation Reactions for the Formation of Tertiary Amine and Amide Derivatives

As a secondary amine, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity is fundamental to the synthesis of more complex tertiary amine and amide derivatives.

N-Alkylation: The reaction of a secondary amine with an alkyl halide is a standard method for synthesizing tertiary amines. wikipedia.org In this type of nucleophilic aliphatic substitution, this compound can react with an alkyl halide (e.g., R-X, where X is a halogen) to yield a tertiary amine. wikipedia.orgmt.com The reaction proceeds by the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbon of the alkyl halide. This process can also be achieved using alcohols as alkylating agents in the presence of a suitable catalyst, following a "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govnih.gov The synthesis of tertiary amines may also be accomplished through reactions with aldehydes and hydrogen in the presence of specific catalysts. google.com These methods provide pathways to a diverse range of N-alkylated products. researchgate.netnih.gov

N-Acylation: To form amide derivatives, this compound can undergo N-acylation. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. ijpsr.info The reaction of acid halides with amines is a common and efficient method for creating amide bonds. hud.ac.uk The process involves the nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). This reaction is often performed in the presence of a base to neutralize the acidic byproduct, such as HCl. hud.ac.ukrsc.org Alternative methods include the use of carboxylic acids with coupling reagents or electrochemical approaches to facilitate amide bond formation. nih.govrsc.org

The table below illustrates the expected products from typical N-alkylation and N-acylation reactions of this compound.

Reactant 1Reactant 2 (Electrophile)Reaction TypeProduct
This compoundIodomethaneN-Alkylation2-Chloro-N-methyl-N-propylaniline
This compoundBenzyl bromideN-AlkylationN-Benzyl-2-chloro-N-propylaniline
This compoundAcetyl chlorideN-AcylationN-(2-chlorophenyl)-N-propylacetamide
This compoundBenzoyl chlorideN-AcylationN-(2-chlorophenyl)-N-propylbenzamide

Oxidative Transformations of the Secondary Amine Functionality

The secondary amine group in N-substituted anilines can be susceptible to oxidative transformations. While specific studies detailing the oxidative reactions of this compound are not extensively documented, the behavior of related N-substituted aniline derivatives provides insight into potential pathways. One significant reaction is oxidative polymerization. The oxidation of aniline and its derivatives can lead to the formation of polymers with interesting electrophysical properties. nih.gov However, the presence of substituents on either the aromatic ring or the nitrogen atom can significantly influence the reaction's feasibility, rate, and the molecular weight of the resulting products. nih.gov For instance, N-substituted aniline derivatives have been observed to be either inactive in oxidative polymerization or to yield low molecular weight products. nih.gov

Furthermore, oxidative processes are central to the biodegradation and metabolic pathways of structurally similar compounds, such as certain herbicides. ethz.chmdpi.com These pathways can involve oxidative dealkylation or other transformations of the N-alkyl group.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound and its derivatives provides a scaffold for intramolecular reactions, leading to the formation of various heterocyclic systems or rearranged products.

Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization reactions of 2-chloroaniline (B154045) derivatives have been shown to be a powerful method for synthesizing a variety of nitrogen-containing heterocycles. mit.edunih.gov In these reactions, a derivative of 2-chloroaniline, such as 2-chloro-N-(2-vinyl)aniline, can undergo ligand-controlled cyclization to selectively form five-, six-, or seven-membered heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines. mit.edunih.gov The choice of phosphine ligand used with the palladium catalyst uniquely directs the reaction toward a specific heterocyclic product from a common precursor. mit.edunih.gov This highlights the potential of using derivatives of this compound as starting materials for complex heterocyclic synthesis.

The table below summarizes the ligand-controlled cyclization outcomes for a common precursor derived from a 2-chloroaniline derivative. nih.gov

LigandProduct ClassRing Size
L1 (DavePhos)Carbazole (B46965)6-membered
L2 (QPhos)Dibenzazepine7-membered
L3 (RuPhos)Acridine6-membered
L4 (BrettPhos)Indole5-membered

Rearrangement Pathways: Rearrangements can occur during reactions of molecules structurally related to this compound. A notable example is observed in the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH₄). researchgate.net This reaction was found to produce not only the expected N-propylaniline but also a significant amount of the rearranged product, N-isopropylaniline. researchgate.net The mechanism involves the formation of a 2-methyl-N-phenylaziridine intermediate, which undergoes non-regioselective ring-opening during reduction. This aziridine intermediate can be isolated when using a reduced amount of the reducing agent. researchgate.net The formation of both linear and branched products from the reduction of the aziridine intermediate indicates that Lewis acid catalysis by aluminum byproducts can influence the reaction's regioselectivity. researchgate.net This finding suggests that derivatives of this compound could potentially undergo similar aziridine-mediated rearrangements under certain reductive conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2-chloro-N-propylaniline. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the N-propyl group.

The aromatic region (typically δ 6.5-7.5 ppm) would display a complex pattern due to the four adjacent protons on the substituted benzene (B151609) ring. The electron-donating nature of the amino group and the electron-withdrawing, ortho-directing nature of the chlorine atom influence the chemical shifts. The proton at C6 is expected to be the most downfield due to the anisotropic effect of the adjacent chlorine atom.

The aliphatic region would feature signals for the three distinct proton environments of the propyl chain. The methylene (B1212753) group attached to the nitrogen (N-CH₂) would appear as a triplet, coupled to the adjacent methylene group. The central methylene group (-CH₂-) would likely be a sextet (or multiplet) due to coupling with both the N-CH₂ and the terminal methyl protons. The terminal methyl group (-CH₃) would appear as a triplet, coupled to the central methylene group. A broad singlet corresponding to the N-H proton is also expected, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (4H) 6.6 - 7.3 Multiplet (m) -
NH (1H) ~4.0 (variable) Broad Singlet (br s) -
N-CH₂-CH₂-CH₃ ~3.1 Triplet (t) ~7.1
N-CH₂-CH₂-CH₃ ~1.6 Sextet (sxt) ~7.2

Note: Predicted values are based on analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms.

Six signals will appear in the aromatic region (δ 110-150 ppm). The carbon atom bearing the amino group (C1) and the carbon atom bearing the chlorine atom (C2) are quaternary and their shifts are influenced by the electronegativity and resonance effects of these substituents. The remaining four aromatic carbons (C3, C4, C5, C6) are protonated and their chemical shifts can be definitively assigned using techniques like HSQC.

Three signals will be present in the aliphatic region (δ 10-50 ppm), corresponding to the three carbons of the propyl group. The carbon attached to the nitrogen (N-CH₂) will be the most downfield of the three due to the deshielding effect of the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-N) ~144
C2 (C-Cl) ~120
C3 ~128
C4 ~118
C5 ~129
C6 ~114
N-CH₂-CH₂-CH₃ ~46
N-CH₂-CH₂-CH₃ ~23

Note: Predicted values are based on analysis of similar structures. Actual experimental values may vary.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.org For this compound, COSY would show cross-peaks connecting:

The N-H proton and the adjacent N-CH₂ protons.

The N-CH₂ protons and the central -CH₂- protons of the propyl group.

The central -CH₂- protons and the terminal -CH₃ protons.

Adjacent aromatic protons (e.g., H3 with H4, H4 with H5, H5 with H6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org It is invaluable for assigning the protonated carbons. Expected correlations include:

The N-CH₂ protons with the N-CH₂ carbon.

The central -CH₂- protons with the central -CH₂- carbon.

The terminal -CH₃ protons with the terminal -CH₃ carbon.

Each aromatic proton (H3, H4, H5, H6) with its corresponding carbon (C3, C4, C5, C6).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation). wikipedia.org It is key for identifying connectivity across quaternary carbons and functional groups. Key HMBC correlations would include:

From the N-H and N-CH₂ protons to the aromatic C1 and C6 carbons.

From the aromatic H6 proton to the quaternary carbons C1 and C2.

From the terminal methyl protons (-CH₃) to the N-CH₂ carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org A key NOESY correlation would be expected between the N-CH₂ protons and the aromatic proton at the C6 position, confirming the ortho substitution pattern and providing insight into the preferred conformation of the N-propyl group relative to the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the key expected absorptions are detailed in the table below. Theoretical studies on similar aniline (B41778) derivatives support the assignment of these vibrational frequencies. asianpubs.orgasianpubs.org

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is particularly sensitive to polar bonds (like N-H and C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds (like C=C in aromatic rings). The combination of both techniques provides a more complete picture of the molecule's vibrational modes. Studies on related chloro-substituted anilines have utilized Raman spectroscopy to confirm assignments made from IR data. researchgate.netnih.gov

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Notes
N-H Stretch 3350 - 3450 3350 - 3450 A sharp, medium intensity band for the secondary amine.
Aromatic C-H Stretch 3000 - 3100 3000 - 3100 Multiple weak to medium bands.
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960 Strong, sharp bands for the propyl group.
Aromatic C=C Stretch 1580 - 1610, 1450 - 1500 1580 - 1610, 1450 - 1500 Two or more bands, often strong in both IR and Raman.
N-H Bend 1500 - 1550 Weak or absent Medium intensity in IR.
C-N Stretch 1250 - 1340 1250 - 1340 Aromatic amine stretch, medium to strong intensity.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves as a primary tool for confirming its molecular weight and elucidating its structure through the analysis of fragmentation patterns. The ionization process transforms the neutral molecule into a charged molecular ion, whose mass confirms the compound's identity. Subsequent fragmentation of this ion in the mass spectrometer provides a unique fingerprint that aids in structural characterization. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the chromatographic column. epa.gov The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). baua.de

The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.orgmiamioh.edu Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info This leads to two molecular ion peaks: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). docbrown.info

The fragmentation of this compound is predictable based on the functional groups present. Key fragmentation pathways for amines and halogenated aromatic compounds include:

Alpha-cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. creative-proteomics.comlibretexts.org For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) from the propyl group, resulting in a stable, resonance-stabilized cation.

Loss of the Propyl Group: Cleavage of the N-propyl bond can occur, leading to the loss of a propyl radical.

Loss of Halogen: Fragmentation can involve the loss of the chlorine atom. miamioh.edu

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, though this typically results in lower intensity peaks. libretexts.org

Fragment Ion (m/z)Proposed Structure/LossNotes
169/171[C₉H₁₂ClN]⁺ (Molecular Ion)Isotopic peak [M+2]⁺ due to ³⁷Cl isotope.
140/142Loss of ethyl radical (•C₂H₅)Result of alpha-cleavage.
126Loss of propyl radical (•C₃H₇)Cleavage of the N-C bond.
92[C₆H₆N]⁺Loss of chlorine and the propyl group.
77[C₆H₅]⁺Phenyl cation, common in aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Samples and Metabolite Identification

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly suited for non-volatile or thermally unstable compounds. nih.gov While this compound is sufficiently volatile for GC-MS, LC-MS is the preferred method for analyzing its potential metabolites, which are often more polar and less volatile. nih.govtechnologynetworks.com The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry allows for the separation of complex biological mixtures prior to MS detection. nih.gov

Soft ionization techniques such as electrospray ionization (ESI) are typically used in LC-MS, which minimizes fragmentation and often results in the observation of a prominent protonated molecule [M+H]⁺. uab.edu However, studies have shown that for certain ortho-substituted chloroanilines, LC-MS-MS may not be a suitable method due to significantly lower ion yields compared to meta- and para-substituted isomers. d-nb.inforesearchgate.net This suggests that the analysis of this compound might require careful optimization of LC-MS conditions.

In the context of metabolite identification, LC-MS is invaluable. thermofisher.com After administration, a parent compound like this compound can be metabolized through various enzymatic reactions (e.g., oxidation, hydroxylation, conjugation). LC-MS can separate these metabolites from the parent drug and other endogenous compounds, while the mass spectrometer provides molecular weight information for each metabolite, aiding in the elucidation of metabolic pathways. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). uab.eduscripps.edu This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass. nih.govresearchgate.net While nominal mass spectrometry can distinguish ions of different integer masses, HRMS can differentiate between isobaric species—molecules that have the same nominal mass but different exact masses and elemental compositions. researchgate.netthermofisher.com

For this compound (C₉H₁₂³⁵ClN), the theoretical exact mass can be calculated using the precise masses of its constituent isotopes. This high-resolution data is crucial for confirming the identity of the compound in complex matrices where interferences may be present. thermofisher.com The ability of HRMS to provide an exact mass is a powerful tool for structural confirmation and is often used in combination with both GC and LC. nist.gov

IsotopeExact Mass (Da)
¹²C12.000000
¹H1.007825
¹⁴N14.003074
³⁵Cl34.968853
Calculated Exact Mass for C₉H₁₂³⁵ClN 169.06583

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation

As of the current literature review, no public crystallographic data for this compound is available. If a single crystal of sufficient quality were grown, X-ray crystallography would provide definitive structural information, confirming the connectivity of the atoms and revealing details about its solid-state conformation, such as the torsion angles between the aromatic ring and the N-propyl substituent. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, isomers, and other components in a mixture. These techniques are widely used for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Mixture Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aniline derivatives. researchgate.net It is employed for purity assessment, separation of isomers, and accurate quantification of the compound in various samples. researchgate.netnih.gov The method's strength lies in its ability to separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. google.com

For the analysis of this compound, a reversed-phase HPLC method would typically be used. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the hydrophobicity of the analytes.

HPLC is a powerful tool for purity assessment, capable of detecting and quantifying impurities at very low levels, often below 0.1%. wiley.com By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. The method can be validated according to regulatory guidelines to ensure it is linear, accurate, precise, and specific for the intended analysis. researchgate.net

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile/Methanol and Water/Buffer
DetectorUV-Vis Detector (e.g., at 210 nm or 254 nm)
Flow Rate1.0 - 1.5 mL/min
Column TemperatureAmbient or controlled (e.g., 40 °C)
Injection Volume10 - 20 µL

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, valued for its simplicity, speed, and minimal sample requirement. Its application is particularly crucial for the real-time monitoring of chemical reactions and for the qualitative assessment of compound purity. In the context of this compound, TLC provides a rapid method to track the progress of its synthesis, for instance, in the N-alkylation of 2-chloroaniline (B154045), and to qualitatively identify its presence in a mixture.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a polar stationary phase, such as silica (B1680970) gel, is commonly employed. The mobile phase, or eluent, is typically a mixture of organic solvents of varying polarities. The separation is governed by the polarity of the compounds in the mixture; less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger affinity for the stationary phase and thus travel shorter distances, leading to a lower Rƒ value.

In a typical synthesis of this compound from 2-chloroaniline and a propyl halide, TLC can be used to monitor the consumption of the starting materials and the formation of the product. Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials as references. As the reaction progresses, the spot corresponding to 2-chloroaniline will diminish in intensity, while a new spot, corresponding to the less polar N-alkylated product, this compound, will appear and intensify. The reaction is considered complete when the spot for the limiting reactant is no longer visible.

For the qualitative analysis of this compound, the Rƒ value is a key characteristic, although it is dependent on the specific TLC conditions. The choice of the mobile phase is critical for achieving good separation. A common approach for aromatic amines is to use a binary solvent system, often a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents can be adjusted to optimize the separation and achieve an Rƒ value ideally between 0.3 and 0.7 for the compound of interest.

Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), as aromatic compounds like this compound absorb UV radiation and will appear as dark spots on a fluorescent plate. Specific chemical staining reagents can also be used for visualization. For instance, a solution of p-dimethylaminobenzaldehyde (DMAB) in an acidic medium can be used to detect aromatic amines, which often appear as distinctly colored spots.

Below is a representative data table outlining a typical TLC system for the analysis of this compound. It is important to note that these values are illustrative and can vary based on specific laboratory conditions.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (8:2, v/v)
Compound This compound
Expected Rƒ Value ~ 0.45
Visualization UV light (254 nm)

This table provides a practical example of the conditions that could be employed for the TLC analysis of this compound, enabling its effective monitoring in a reaction and its qualitative identification.

Computational Chemistry and Theoretical Investigations of 2 Chloro N Propylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgrsc.org DFT methods calculate the total energy of a system based on its electron density, providing a robust foundation for predicting molecular geometries, energies, and other electronic properties. For 2-chloro-N-propylaniline, DFT calculations are instrumental in developing a fundamental understanding of its stability and chemical reactivity. Studies on related molecules, such as 2-chloroaniline (B154045), have successfully employed DFT to investigate molecular interactions and properties. orientjchem.orgresearchgate.net

Geometry Optimization and Conformational Energy Landscape Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. arxiv.org Computational methods systematically adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. For flexible molecules like this compound, which has a rotatable N-propyl group, a conformational analysis is necessary to identify the global minimum among several possible local minima.

In similar substituted anilines, such as N1-methyl-2-chloroaniline, calculations have shown that the aromatic ring can be distorted from a perfect hexagon due to the electronic and steric effects of its substituents. researchgate.net A similar distortion would be expected for this compound. The optimized geometry provides the foundation for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table presents hypothetical data for illustrative purposes, based on expected values from DFT calculations.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-Cl1.745
C-N1.402
N-C(propyl)1.468
N-H1.015
Bond Angle (°)C-C-Cl120.5
C-C-N121.0
C-N-C(propyl)122.3

Frontier Molecular Orbital (FMO) Theory Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. taylorandfrancis.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to donate electrons). The LUMO energy relates to the electron affinity and electrophilicity (tendency to accept electrons). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of these orbitals in this compound would reveal the distribution of electron density and identify the parts of the molecule most involved in electron donation and acceptance during chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound This table presents hypothetical data for illustrative purposes, based on expected values from DFT calculations.

OrbitalEnergy (eV)Description
HOMO-5.85Indicates electron-donating ability (nucleophilicity).
LUMO-0.95Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap4.90Indicates chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a localized, intuitive representation of Lewis structures (bonds and lone pairs). nih.gov This method is highly effective for quantifying intramolecular and intermolecular charge transfer, hyperconjugation, and delocalization of electron density. bohrium.comuba.ar

For this compound, NBO analysis would identify key donor-acceptor interactions. For instance, it could quantify the delocalization of the nitrogen atom's lone pair electrons into the antibonding orbitals (π) of the aromatic ring or the antibonding orbitals (σ) of adjacent C-C or C-Cl bonds. materialsciencejournal.org These interactions stabilize the molecule, and their strength can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). orientjchem.org Such analysis provides deep insights into the effects of the chloro and N-propyl substituents on the electronic structure of the aniline (B41778) ring. ijnc.ir

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound This table presents hypothetical data for illustrative purposes, based on expected values from NBO calculations.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C1-C6)35.50
LP (1) Nπ* (C2-C3)15.20
LP (3) Clσ* (C1-C2)1.85
σ (C-H)propylσ* (N-C)2.50

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution in a molecule, highlighting regions that are electron-rich or electron-poor. nih.gov This map is plotted on the molecule's electron density surface, using a color spectrum to indicate the electrostatic potential. youtube.com Typically, red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack (e.g., protonation). researchgate.net The chlorine atom would also exhibit negative potential. Conversely, the hydrogen atom attached to the nitrogen and the hydrogens on the aromatic ring would likely show positive potential (blue), identifying them as potential sites for nucleophilic interactions. The MEP surface is a powerful tool for qualitatively predicting how the molecule will interact with other reagents. researchgate.net

Fukui Functions and Other Local Reactivity Descriptors for Electrophilic and Nucleophilic Attack Sites

While MEP maps offer a qualitative view of reactivity, Fukui functions provide a quantitative measure of an atom's reactivity within a molecule. wikipedia.org Derived from DFT, these functions describe how the electron density at a specific point changes with the addition or removal of an electron. scm.com The condensed Fukui functions simplify this by assigning a value to each atom.

There are three main types of condensed Fukui functions:

f+ : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic.

f- : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic.

f0 : Predicts the site for a radical attack.

By calculating these indices for each atom in this compound, one can precisely identify the most reactive sites for different types of chemical reactions, providing a more refined prediction than MEP analysis alone. schrodinger.comresearchgate.net

Table 4: Illustrative Condensed Fukui Functions for Key Atoms in this compound This table presents hypothetical data for illustrative purposes, based on expected values from DFT calculations.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N0.0850.2500.168
Cl0.1100.0950.103
C4 (para to N)0.1500.1800.165
C6 (ortho to N)0.1350.1650.150

Calculation of Bond Dissociation Energies (BDE) and Thermodynamics of Radical Pathways

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). It is a fundamental thermodynamic quantity that indicates the strength of a chemical bond. masterorganicchemistry.com Calculating BDEs is crucial for understanding the thermal stability of a molecule and predicting the feasibility of reaction pathways that involve radical intermediates.

For this compound, DFT methods can be used to calculate the BDEs for various bonds, such as the N-H, C-N, C-Cl, and C-H bonds on both the aromatic ring and the propyl group. nih.gov These calculations involve determining the energies of the parent molecule and the resulting radicals after bond cleavage. ugm.ac.id The results would highlight the weakest bond in the molecule, which is the most likely to break under thermal or photochemical conditions. This information is vital for predicting degradation pathways and understanding potential mechanisms in radical-mediated synthesis.

Table 5: Illustrative Calculated Bond Dissociation Energies (BDE) for this compound This table presents hypothetical data for illustrative purposes, based on expected values from DFT calculations.

BondBDE (kcal/mol)Description
N-H88.5Strength of the amine N-H bond.
C(ring)-N102.0Strength of the bond connecting the amino group to the ring.
C(ring)-Cl95.5Strength of the carbon-chlorine bond.
N-C(propyl)80.1Strength of the bond connecting the propyl group to nitrogen.
C(α)-H propyl96.2Strength of a C-H bond on the propyl group alpha to the nitrogen. canada.ca

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. By simulating the interactions of this compound with its surrounding environment over time, valuable data on its dynamic behavior and the influence of solvents can be obtained.

A hypothetical MD simulation of this compound in a solvent, such as water or an organic solvent, would involve defining a simulation box containing one or more molecules of the compound and a large number of solvent molecules. The interactions between all atoms would be calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds.

From these trajectories, a wealth of information can be extracted to understand the compound's behavior. For instance, the simulation could reveal the conformational flexibility of the N-propyl group and the rotational dynamics of the C-N bond. It would also be possible to study the solvation shell around the molecule, identifying how solvent molecules arrange themselves and interact with the chloro and amine functional groups. This is crucial for understanding its solubility and reactivity in different media.

Furthermore, MD simulations can be used to calculate various thermodynamic and transport properties. For example, the diffusion coefficient of this compound in a given solvent could be determined, providing insights into its mobility. The radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from an atom in the solute, can also be computed to quantify the strength of solute-solvent interactions.

Potential Insights from MD Simulations of this compound:

Property InvestigatedPotential Findings
Conformational DynamicsCharacterization of the flexibility of the N-propyl chain and preferred orientations relative to the aromatic ring.
Solvation StructureAnalysis of the arrangement of solvent molecules around the chloro and N-propyl-amino groups, including hydrogen bonding patterns.
Diffusion CoefficientPrediction of the compound's mobility in various solvents.
Free Energy of SolvationCalculation of the energetic cost or gain of dissolving the compound in a specific solvent, which relates to its solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. For this compound, a QSAR model could be developed to predict the properties of its analogues or to understand the structural features that are important for a particular activity.

The development of a QSAR model for analogues of this compound would begin with a dataset of structurally similar compounds for which the property of interest (e.g., toxicity, receptor binding affinity, or lipophilicity) has been experimentally measured. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is then built that correlates the calculated descriptors with the observed activity. The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds.

Once a robust and predictive QSAR model is established, it can be used to predict the activity of new, unsynthesized analogues of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources in the drug discovery or materials science process. The model can also provide insights into the key molecular features that govern the activity, guiding the rational design of new compounds with improved properties. For example, a QSAR study might reveal that increasing the hydrophobicity or altering the electronic properties of the aniline ring leads to a desired change in activity.

Hypothetical QSAR Workflow for this compound Analogues:

StepDescription
Data CollectionCompile a dataset of aniline derivatives with known experimental data for a specific property.
Molecular Descriptor CalculationCompute a wide range of descriptors (e.g., topological, electronic, quantum-chemical) for each molecule.
Model DevelopmentUse statistical methods to build a regression or classification model linking descriptors to the property.
Model ValidationAssess the robustness and predictive ability of the model using internal and external validation sets.
Prediction and Analogue DesignUtilize the validated model to predict the properties of new analogues of this compound and to guide the design of molecules with desired characteristics.

Advanced Research Applications of 2 Chloro N Propylaniline As a Chemical Intermediate

Role as a Building Block for the Construction of Complex Organic Molecules in Medicinal Chemistry Research

The aniline (B41778) scaffold is a ubiquitous feature in a vast number of pharmaceutical agents, making aniline derivatives crucial intermediates in medicinal chemistry. nih.govacs.orgcresset-group.com The substitution pattern on the aniline ring can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. nih.govacs.orgcresset-group.com While direct applications of 2-chloro-N-propylaniline in marketed drugs are not readily found in the literature, the importance of substituted anilines as building blocks for complex, biologically active molecules is well-established. beilstein-journals.orgnih.govbeilstein-journals.org

The versatility of aniline derivatives is further demonstrated by their use in the synthesis of a wide range of bioactive heterocycles. As discussed in the previous section, chloroanilines are precursors to pharmacologically important scaffolds like carbazoles and phenothiazines. bris.ac.ukfigshare.comgoogle.com Many derivatives of these heterocyclic systems have shown promise as anticancer, antipsychotic, and anti-inflammatory agents.

The following table presents examples of how substituted anilines are used in the synthesis of medicinally relevant compounds, illustrating the potential roles for this compound.

Drug/Compound ClassRole of Aniline DerivativePotential Application of this compound
Kinase InhibitorsCore structural component for binding to the kinase domain.Precursor for novel kinase inhibitors with modified binding and pharmacokinetic properties.
Carbozole Alkaloids (e.g., Clausine P)Starting material for the synthesis of the carbazole (B46965) core. bris.ac.ukfigshare.comSynthesis of N-propyl analogues of bioactive carbazoles.
Phenothiazine-based drugsIntermediate in the synthesis of the phenothiazine (B1677639) tricycle. google.comBuilding block for novel N-propylphenothiazine derivatives with potential CNS activity.

Applications in the Development of Advanced Functional Materials and Specialty Polymers

Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest for their potential applications in a variety of advanced functional materials, including sensors, electrochromic devices, and antistatic coatings. rsc.orgrsc.orgresearchgate.netrdd.edu.iqacs.org The properties of these polymers can be tuned by modifying the aniline monomer. The introduction of substituents on the aromatic ring or the nitrogen atom can influence the polymer's solubility, conductivity, and processing characteristics. rsc.orgrsc.org

Research into the polymerization of N-substituted and ring-substituted anilines has shown that these modifications can lead to polymers with improved properties. For instance, the incorporation of alkyl groups at the ortho position of the aniline ring can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for solution-based processing and device fabrication. rsc.org

A study on the synthesis and physicochemical properties of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] demonstrated the production of a highly soluble polyaniline derivative. researchgate.net This polymer was characterized, and its potential for use in chemical sensors was highlighted. This research suggests that the polymerization of other ortho-chloro, N-alkyl anilines, such as this compound, could also yield soluble and functional polymers. The resulting poly(this compound) would be expected to possess a unique combination of properties stemming from the chloro and N-propyl substituents, potentially leading to materials with tailored conductivity, solubility, and sensor response characteristics.

The following table summarizes the potential properties and applications of polymers derived from substituted anilines, with a focus on the prospective contributions of this compound.

PolymerKey PropertiesPotential Applications
Poly(this compound)Expected to have good solubility in organic solvents, tunable conductivity.Chemical sensors, electrochromic devices, antistatic coatings, corrosion inhibitors.
Copolymers with AnilineAllows for fine-tuning of electronic and physical properties.Materials with tailored band gaps and processability for electronic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-N-propylaniline while minimizing byproduct formation?

  • Methodological Answer : Employ nucleophilic substitution reactions under controlled conditions. For example, react 2-chloroaniline with propyl bromide in the presence of a base like potassium carbonate. Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time and temperature. Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity and reduce side reactions . Purify the crude product via column chromatography using a hexane:ethyl acetate gradient to isolate the target compound .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the propyl chain integration and chlorine substitution pattern. For instance, the ¹H NMR should show a triplet for the terminal methyl group (~0.9 ppm) and a multiplet for the aromatic protons. Infrared (IR) spectroscopy can confirm the presence of N-propyl groups via C-H stretching (~2850–2950 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹) . Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z ~169 for [M+H]⁺) .

Q. How should researchers design a stability study for this compound under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C and 40°C. Sample aliquots at intervals (e.g., 0, 7, 14 days) and analyze via high-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm). Track degradation products such as nitroso derivatives (e.g., N-nitroso-di-n-propylamine) using MS/MS fragmentation patterns . Statistical analysis (ANOVA) can assess significance in degradation rates across pH levels .

Advanced Research Questions

Q. How can conflicting data on the thermal decomposition pathways of this compound be resolved?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., chlorinated benzenes or propylamine derivatives). Compare results with computational studies (e.g., density functional theory (DFT) calculations) to predict energetically favorable pathways. For contradictory results, validate experimental conditions (e.g., heating rate, atmosphere) and cross-reference with isotopic labeling studies to trace reaction intermediates .

Q. What strategies are effective in elucidating the compound’s interaction with biological macromolecules (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 isoforms). Validate computationally predicted interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vitro assays, use liver microsomes to study metabolic stability and identify metabolites via liquid chromatography-quadrupole time-of-flight (LC-QTOF) MS .

Q. How can researchers develop a validated HPLC method for quantifying trace impurities in this compound?

  • Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile:phosphate buffer) and gradient elution to separate impurities like unreacted aniline derivatives. Validate method parameters per ICH guidelines:

  • Linearity : Calibration curve (R² ≥ 0.999) across 50–150% of target concentration.
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Limit of detection (LOD) : ≤0.1% w/w via signal-to-noise ratio (S/N ≥ 3) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For reproducibility, adhere to NIH preclinical guidelines by reporting raw data, experimental replicates (n ≥ 3), and outlier exclusion criteria in supplementary materials .

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Conduct equilibrium solubility studies using the shake-flask method. Saturate solvents (e.g., water, ethanol, dichloromethane) with the compound, filter, and quantify dissolved analyte via UV-vis spectroscopy. Compare results with Hansen solubility parameters to identify polarity mismatches. Discrepancies may arise from impurities or metastable polymorphs; characterize crystalline forms via X-ray diffraction (XRD) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification steps due to potential volatility and toxicity. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Store the compound in amber glass bottles under inert atmosphere (N₂) to prevent oxidation. Dispose of waste via certified hazardous waste contractors, complying with EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.